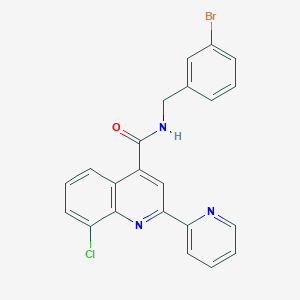
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BQR695, is a novel small molecule compound with potential therapeutic applications in various diseases. It belongs to the class of quinolinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways such as PI3K/Akt and NF-κB, which are involved in cell growth, survival, and inflammation. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Moreover, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. It inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages as a research tool in various fields. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. However, this compound also has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. Moreover, its toxicity and side effects need to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the research on N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. Firstly, its efficacy and safety need to be evaluated in various animal models of cancer, inflammation, and neurological disorders. Secondly, its pharmacokinetics and pharmacodynamics need to be studied in detail to optimize its dosing regimen and route of administration. Thirdly, its potential as a combination therapy with other drugs needs to be explored to enhance its therapeutic efficacy. Fourthly, its mechanism of action needs to be further elucidated to identify its molecular targets and signaling pathways. Lastly, its potential as a diagnostic and prognostic marker in various diseases needs to be investigated.
Conclusion
In conclusion, this compound is a novel small molecule compound with potential therapeutic applications in various diseases. It has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in cell growth, survival, and inflammation. Moreover, it has several biochemical and physiological effects in different cell types and tissues. However, its solubility, toxicity, and side effects need to be carefully evaluated before its use in clinical trials. There are several future directions for the research on this compound, which can lead to its development as a novel therapeutic agent.
Applications De Recherche Scientifique
N-(4-bromophenyl)-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-10-15(2)22-19(11-14)20(12-21(27-22)16-4-3-9-25-13-16)23(28)26-18-7-5-17(24)6-8-18/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIFIWNISXOOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



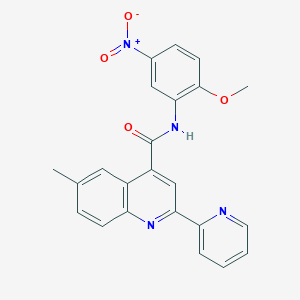

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)
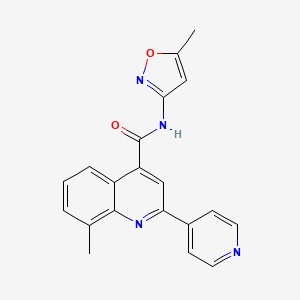
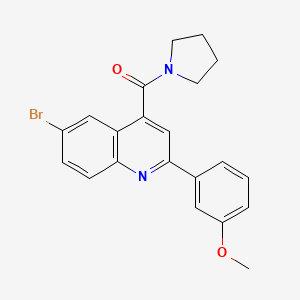
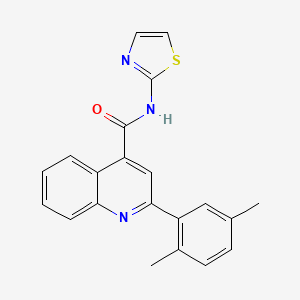
![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608175.png)


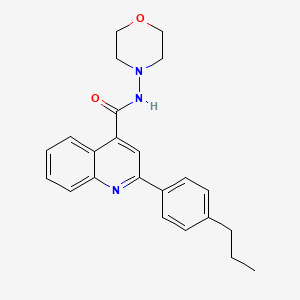

![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608220.png)
